molecular formula C12H17NO3 B091789 tert-Butyl (4-methoxyphenyl)carbamate CAS No. 18437-68-8

tert-Butyl (4-methoxyphenyl)carbamate

Cat. No.: B091789
CAS No.: 18437-68-8
M. Wt: 223.27 g/mol
InChI Key: DTJDZTUATTYLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-methoxyphenyl)carbamate: is an organic compound with the molecular formula C12H17NO3 . It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (4-methoxyphenyl)carbamate can be synthesized through the reaction of 4-methoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate and an appropriate amine under controlled conditions. The process may include steps like purification through recrystallization or distillation to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (4-methoxyphenyl)carbamate is widely used as a protecting group in peptide synthesis and other organic syntheses. It helps in the selective protection of amine groups, allowing for sequential reactions without interference .

Biology and Medicine: In biological research, it is used to protect amine groups in biomolecules, facilitating the study of complex biochemical pathways. It also finds applications in the synthesis of pharmaceuticals where selective protection and deprotection of functional groups are crucial .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and polymers .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-methoxyphenyl)carbamate is unique due to the presence of the 4-methoxyphenyl group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where the methoxy group can participate in additional reactions or provide steric hindrance .

Biological Activity

tert-Butyl (4-methoxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a methoxy group and a carbamate moiety enhances its reactivity and interaction with biological systems, making it a valuable candidate for further research in drug development and therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing methoxy and carbamate functionalities may possess antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area .
  • Antifungal Properties : Related compounds have been identified as antimycotic agents, suggesting that this compound could similarly inhibit fungal growth by interacting with biological membranes.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. For example, studies on structurally related compounds have shown promising results in inhibiting enzymes involved in metabolic pathways .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various carbamate derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited moderate to good activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, showcasing their potential as antibacterial agents .

Antifungal Activity

Research on related compounds has demonstrated antifungal activity against pathogenic fungi. For instance, a compound with a similar methoxy substitution was found to inhibit fungal growth effectively at concentrations as low as 25 µg/mL. This suggests that this compound might share similar properties and warrants further investigation into its antifungal mechanisms.

Comparison of Biological Activities

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobialTBD
Tert-butyl (5-amino-2-methoxyphenyl)carbamateAntimicrobial100
Tert-butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamateAntifungal25

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Membranes : The hydrophobic nature of the tert-butyl group may facilitate interaction with lipid membranes, disrupting fungal or bacterial cell integrity.
  • Enzyme Binding : The methoxy group can participate in hydrogen bonding or π-stacking interactions with active sites of enzymes, potentially inhibiting their function.
  • Structural Modifications : The compound's ability to undergo transformations allows for the creation of derivatives with enhanced biological activity.

Properties

IUPAC Name

tert-butyl N-(4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJDZTUATTYLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372420
Record name tert-Butyl-4-methoxycarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18437-68-8
Record name tert-Butyl-4-methoxycarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18437-68-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-methoxyphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-methoxyphenyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (4-methoxyphenyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (4-methoxyphenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (4-methoxyphenyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (4-methoxyphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.